Despropoxy Ethoxy Udenafil
Overview
Description
Despropoxy Ethoxy Udenafil is a pharmaceutical compound primarily used in the treatment of erectile dysfunction. . This compound works by enhancing blood flow to specific areas of the body, thereby facilitating the physiological process of erection.
Mechanism of Action
Target of Action
Despropoxy Ethoxy Udenafil is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, this compound increases the levels of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow .
Mode of Action
This compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow. This is the primary mechanism through which this compound helps in the treatment of erectile dysfunction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide/cGMP pathway Nitric oxide released during sexual stimulation leads to the production of cGMP Under normal conditions, PDE5 degrades cGMP. This results in relaxation of the smooth muscles in the corpus cavernosum and increased blood flow, facilitating penile erection .
Pharmacokinetics
This compound has unique pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.0–1.5 hours and a T1/2 (half-life) of 11–13 hours . This relatively rapid onset and long duration of action make it suitable for both on-demand and once-daily use .
Result of Action
The primary result of this compound’s action is the facilitation of penile erection during sexual stimulation. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, leading to increased penile blood flow . In addition, it has been suggested that long-term administration of Udenafil can ameliorate penile hypoxia and fibrosis induced by cavernous nerve resection .
Action Environment
The efficacy and tolerability of this compound can be influenced by various environmental factors. For instance, it has been found to be as effective in the treatment of diabetes mellitus-associated erectile dysfunction as other PDE5 inhibitors . More studies are needed to understand the influence of other environmental factors on the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Despropoxy Ethoxy Udenafil interacts with the enzyme phosphodiesterase type 5 (PDE5), inhibiting its activity . This interaction is crucial in the biochemical reactions that lead to the treatment of ED. The inhibition of PDE5 by this compound enhances erectile function by increasing the amount of cGMP .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in erectile function. It influences cell function by impacting cell signaling pathways. Specifically, it mediates the smooth muscle-relaxing effects of nitric oxide necessary for normal erectile function .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that after 12 weeks of treatment, patients treated with this compound showed significantly greater change from baseline in the IIEF-EF domain score compared with placebo .
Metabolic Pathways
This compound is involved in the nitric oxide/cGMP pathway
Transport and Distribution
A recent Phase I clinical trial has demonstrated that this compound is rapidly absorbed, reaching peak plasma concentrations at 0.8~1.3 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Despropoxy Ethoxy Udenafil involves multiple steps, starting from basic organic compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Despropoxy Ethoxy Udenafil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s pharmacokinetics.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
Despropoxy Ethoxy Udenafil has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and its potential role in modulating various biological processes.
Medicine: Investigated for its efficacy in treating conditions beyond erectile dysfunction, such as pulmonary arterial hypertension.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Tadalafil: Known for its longer duration of action compared to other inhibitors.
Vardenafil: Similar in structure and function but with a different side effect profile.
Uniqueness: Despropoxy Ethoxy Udenafil is unique due to its specific chemical structure, which may offer distinct pharmacokinetic properties and a different side effect profile compared to other phosphodiesterase type 5 inhibitors.
Properties
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSFLPHYGXVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301101660 | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268204-07-5 | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268204-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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